4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide
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Overview
Description
4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide typically involves the reaction between 4-bromobenzenesulfonamide and 4-chlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon of the aldehyde, followed by the elimination of water to form the imine linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(4-chlorophenyl)-benzenesulfonamide
- 4-Bromo-N-(3-chlorophenyl)-benzenesulfonamide
- 4-Bromo-N-(2-chlorophenyl)-benzenesulfonamide
Uniqueness
4-Bromo-N-(chlorophenyl-methylene)-benzenesulfonamide is unique due to the presence of both bromine and chlorophenyl groups, which confer distinct chemical properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H9BrClNO2S |
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Molecular Weight |
358.64 g/mol |
IUPAC Name |
(E)-N-(4-bromophenyl)sulfonylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H9BrClNO2S/c14-11-6-8-12(9-7-11)19(17,18)16-13(15)10-4-2-1-3-5-10/h1-9H/b16-13+ |
InChI Key |
CFRCKJJVYIMSFW-DTQAZKPQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Br)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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